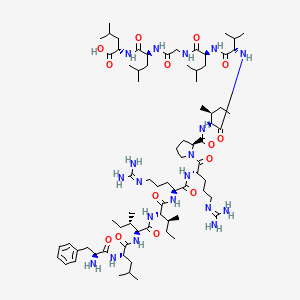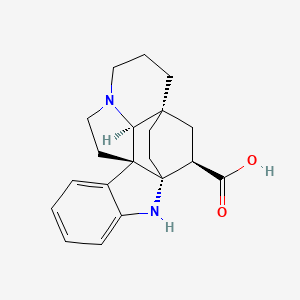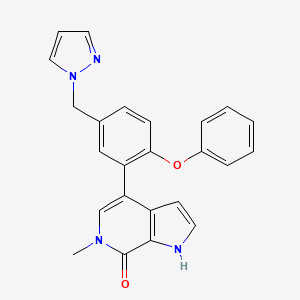
BRD4 Inhibitor-33
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
BRD4 Inhibitor-33 is a small molecule inhibitor targeting Bromodomain-containing protein 4 (BRD4), a member of the Bromodomain and Extra-Terminal (BET) family of proteins. BRD4 plays a crucial role in regulating gene expression by recognizing acetylated lysine residues on histone proteins, thereby influencing chromatin structure and transcriptional activity. Inhibitors of BRD4 have gained significant attention due to their potential therapeutic applications in cancer, inflammation, and other diseases .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of BRD4 Inhibitor-33 typically involves multiple steps, including the formation of key intermediates and final coupling reactions. One common synthetic route involves the preparation of a benzo[d]isoxazol scaffold, followed by functionalization at specific positions to enhance binding affinity and selectivity for BRD4. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to achieve optimal yields .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but optimized for higher efficiency and scalability. This includes the use of automated reactors, continuous flow chemistry, and advanced purification techniques to ensure the production of high-purity compounds suitable for pharmaceutical applications .
Análisis De Reacciones Químicas
Types of Reactions
BRD4 Inhibitor-33 undergoes various chemical reactions, including:
Reduction: Involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperatures.
Substitution: Nucleophiles such as amines or thiols, electrophiles such as alkyl halides, under various solvents and temperatures
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
BRD4 Inhibitor-33 has a wide range of scientific research applications, including:
Cancer Research: Used to study the role of BRD4 in cancer cell proliferation, apoptosis, and metastasis. .
Inflammation and Immune Disorders: Investigated for its effects on inflammatory pathways and immune responses, providing insights into potential treatments for autoimmune diseases and chronic inflammation
Epigenetic Studies: Utilized to explore the mechanisms of histone acetylation and chromatin remodeling, contributing to the understanding of gene regulation and epigenetic modifications
Drug Development: Serves as a lead compound for developing new therapeutic agents targeting BRD4 and related pathways
Mecanismo De Acción
BRD4 Inhibitor-33 exerts its effects by binding to the bromodomains of BRD4, preventing the interaction between BRD4 and acetylated lysine residues on histone proteins. This disruption inhibits the recruitment of transcriptional machinery and the activation of gene expression. The molecular targets include key transcription factors and coactivators involved in cell cycle regulation, apoptosis, and inflammation .
Comparación Con Compuestos Similares
Similar Compounds
(+)-JQ1: A well-known BRD4 inhibitor with broad activity against BET family members.
I-BET762: Another potent BRD4 inhibitor with similar mechanisms of action.
ZL0513: A selective BRD4 inhibitor with significant anti-angiogenic effects
Uniqueness of BRD4 Inhibitor-33
This compound is unique due to its specific binding affinity and selectivity for BRD4, offering potential advantages in terms of efficacy and reduced off-target effects. Its distinct chemical structure and functional groups contribute to its unique pharmacological profile, making it a valuable tool in both research and therapeutic applications .
Propiedades
Fórmula molecular |
C24H20N4O2 |
|---|---|
Peso molecular |
396.4 g/mol |
Nombre IUPAC |
6-methyl-4-[2-phenoxy-5-(pyrazol-1-ylmethyl)phenyl]-1H-pyrrolo[2,3-c]pyridin-7-one |
InChI |
InChI=1S/C24H20N4O2/c1-27-16-21(19-10-12-25-23(19)24(27)29)20-14-17(15-28-13-5-11-26-28)8-9-22(20)30-18-6-3-2-4-7-18/h2-14,16,25H,15H2,1H3 |
Clave InChI |
BHKWHTCFBHLJLR-UHFFFAOYSA-N |
SMILES canónico |
CN1C=C(C2=C(C1=O)NC=C2)C3=C(C=CC(=C3)CN4C=CC=N4)OC5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S)-6-amino-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]acetyl]amino]hexanoyl]amino]hexanoic acid](/img/structure/B12370491.png)
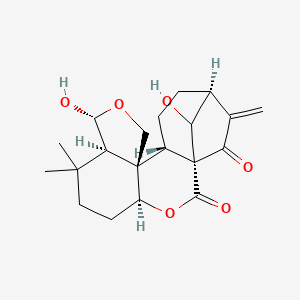
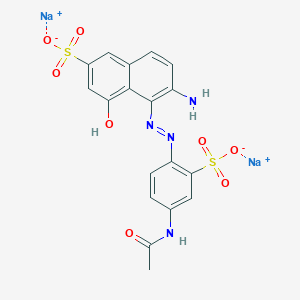
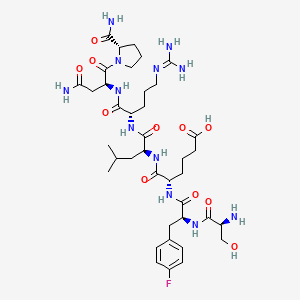
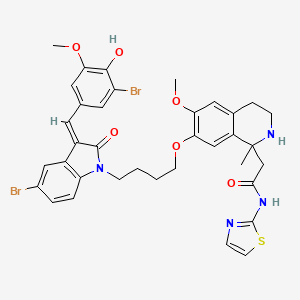
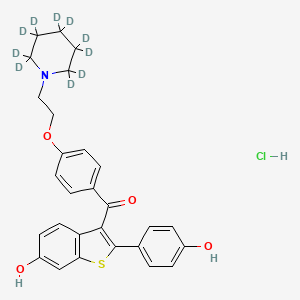
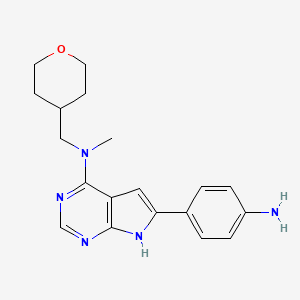
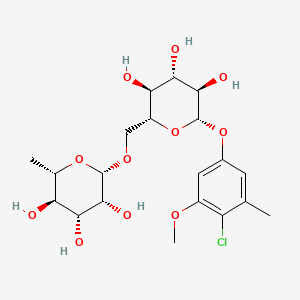
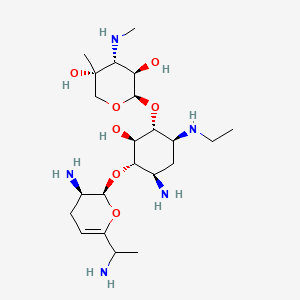
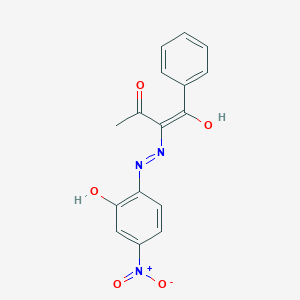
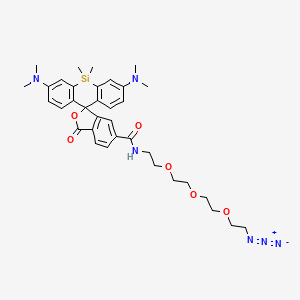
![(2S,4S,5R,6R)-5-acetamido-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(E,2S,3R)-3-hydroxy-2-(18,18,18-trideuteriooctadecanoylamino)octadec-4-enoxy]oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid;azane](/img/structure/B12370571.png)
